molecular formula C29H31F3N6O3 B610031 Incb8761(PF-4136309) CAS No. 1341224-83-6

Incb8761(PF-4136309)

Cat. No. B610031
M. Wt: 568.59
InChI Key: ZNSVOHSYDRPBGI-LXWOLXCRSA-N
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Description

Incb8761(PF-4136309) is a novel small molecule inhibitor of soluble epoxide hydrolase (sEH) that has been developed for the treatment of various diseases. sEH is an enzyme involved in the metabolism of fatty acids and is an important target for drug development. Incb8761(PF-4136309) has been studied extensively in preclinical and clinical studies, and has demonstrated promising results in terms of its safety and efficacy. This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for laboratory experiments, and future directions of Incb8761(PF-4136309).

Scientific research applications

Discovery and Characteristics

INCB8761 (PF-4136309) is a significant discovery in the realm of medicinal chemistry. It's a potent and selective CCR2 antagonist, known for its high selectivity and weak hERG activity. This compound demonstrates an excellent in vitro and in vivo ADMET profile, making it an important subject for clinical trials (Xue et al., 2011).

Data Management in Research

The relevance of efficient data management systems in scientific research cannot be overstated. For instance, the German INCF Node aims to provide open-source solutions for data management in neuroscience, highlighting the importance of structured, efficient, and secure storage of experimental data (Sobolev et al., 2014). Similarly, the INCF Japan-node at RIKEN BSI coordinates neuroinformatics research in Japan and has developed various platforms for this purpose (Usui et al., 2009).

Large-Scale Analysis and Computing in Research

Scientific research often requires large-scale analysis of data using distributed computing infrastructures. Services like the P-Grade portal facilitate the solution of large-scale linear systems of equations, emphasizing the need for mathematical calculations and algorithms in hybrid distributed computing infrastructures (Astsatryan et al., 2013).

Importance of Research in Society

Scientific research plays a crucial role in society by probing the mysteries of the universe and creating applications that benefit humanity. The theme of the 2013 AAAS Annual Meeting, "The Beauty and Benefits of Science," highlights the importance of scientific research in various aspects of life (Press, 2013).

Shared Data in Scientific Research

Data sharing in scientific research is vital for the verification of results and extending research. A study exploring current data sharing practices among scientists indicates the significance of data accessibility and preservation in the research process (Tenopir et al., 2011).

properties

IUPAC Name

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVOHSYDRPBGI-CBQRAPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026041
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide

CAS RN

1341224-83-6
Record name PF-4136309
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4136309
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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